12-(o-Nitrostyryl)benz(a)acridine
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Overview
Description
12-(o-Nitrostyryl)benz[a]acridine: is a complex organic compound with the molecular formula C25H16N2O2. It is a derivative of benz[a]acridine, characterized by the presence of a nitrostyryl group at the 12th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(o-Nitrostyryl)benz[a]acridine typically involves the condensation of benz[a]acridine with o-nitrostyrene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 12-(o-Nitrostyryl)benz[a]acridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: 12-(o-Nitrostyryl)benz[a]acridine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in biological research, particularly in studies related to cancer. It has been investigated for its tumor-initiating activity and its ability to interact with DNA .
Industry: In the industrial sector, 12-(o-Nitrostyryl)benz[a]acridine is used in the development of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of 12-(o-Nitrostyryl)benz[a]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting the normal function of the DNA and leading to potential anticancer effects. The nitro group can undergo metabolic activation, forming reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Benz[a]acridine: A parent compound with similar structural features but lacking the nitrostyryl group.
Benz[c]acridine: Another derivative with different substitution patterns.
Dibenz[a,h]acridine: A more complex derivative with additional aromatic rings
Uniqueness: 12-(o-Nitrostyryl)benz[a]acridine stands out due to the presence of the nitrostyryl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and participate in various chemical reactions .
Properties
CAS No. |
63021-47-6 |
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Molecular Formula |
C25H16N2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
12-[(Z)-2-(2-nitrophenyl)ethenyl]benzo[a]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)24-12-6-2-8-18(24)13-15-21-20-10-4-5-11-22(20)26-23-16-14-17-7-1-3-9-19(17)25(21)23/h1-16H/b15-13- |
InChI Key |
NDKXLSLLKOVHQS-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)/C=C\C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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